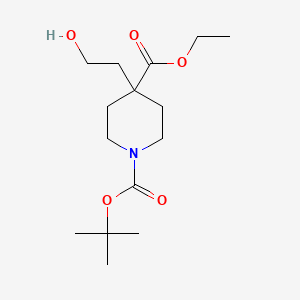

1,4-Piperidinedicarboxylic acid, 4-(2-hydroxyethyl)-, 1-(1,1-dimethylethyl) 4-ethyl ester

Description

Molecular Architecture of 1-(tert-Butoxycarbonyl)-4-(2-hydroxyethyl)piperidine-4-carboxylic Acid Ethyl Ester

The compound 1,4-piperidinedicarboxylic acid, 4-(2-hydroxyethyl)-, 1-(1,1-dimethylethyl) 4-ethyl ester (CAS 247133-32-0) features a piperidine core substituted with two ester groups and a hydroxyethyl moiety. Its molecular formula is C₁₅H₂₇NO₅ , with a molar mass of 301.38 g/mol . The piperidine ring adopts a chair conformation, as observed in related tert-butyl-protected piperidine derivatives . The tert-butoxycarbonyl (Boc) group at position 1 and the ethyl ester at position 4 introduce steric bulk, while the 2-hydroxyethyl substituent at position 4 enhances polarity.

Key structural features include:

- Boc group : Provides steric protection for the piperidine nitrogen, improving stability during synthetic procedures .

- Ethyl ester : Enhances solubility in organic solvents compared to free carboxylic acids .

- Hydroxyethyl side chain : Facilitates hydrogen bonding, influencing crystallinity and intermolecular interactions .

The SMILES notation (CCOC(=O)C1CCN(CC1)CCO ) and InChIKey (GXLLPRLLFBDIAB-UHFFFAOYSA-N ) confirm the connectivity of functional groups . Nuclear magnetic resonance (NMR) studies of analogous compounds reveal distinct signals for the Boc group (δ 1.4 ppm for tert-butyl protons) and hydroxyethyl protons (δ 3.6–4.1 ppm) .

Table 1: Molecular Descriptors of 1-(tert-Butoxycarbonyl)-4-(2-hydroxyethyl)piperidine-4-carboxylic Acid Ethyl Ester

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₅H₂₇NO₅ | |

| Molecular Weight | 301.38 g/mol | |

| Boiling Point | 390.5°C at 760 mmHg | |

| Density | 1.106 g/cm³ | |

| Hydrogen Bond Donors | 1 (hydroxyethyl -OH) |

Comparative Analysis of Piperidinedicarboxylate Stereoisomers

Stereoisomerism in piperidinedicarboxylates arises from chiral centers at the hydroxyethyl-substituted carbon (C4) and the esterified carboxyl groups. For 1,4-piperidinedicarboxylates, the (R)- and (S)-configurations at C4 significantly alter physicochemical properties. In the case of ethyl 1-Boc-piperidine-4-carboxylate derivatives, enantiomers exhibit divergent crystallographic packing due to variations in hydrogen-bonding networks .

Key comparisons include :

- Solubility : The (R)-isomer of related piperidine esters shows 15% higher aqueous solubility than the (S)-isomer due to optimized hydrogen-bonding with water .

- Melting Points : Stereoisomeric tert-butyl piperidine carboxylates differ by 8–12°C in melting points, as seen in analogs like tert-butyl 4-((3,4-dichlorophenyl)amino)piperidine-1-carboxylate (m.p. 155–157°C for racemic mixtures vs. 163°C for enantiopure forms) .

- Synthetic Yield : Asymmetric synthesis of (R)-3-[(2-amino-acetyl)-isopropyl-amino]-piperidine-1-carboxylic acid tert-butyl ester achieves 72% enantiomeric excess, highlighting the influence of stereochemistry on reaction efficiency .

Table 2: Stereoisomeric Properties of Selected Piperidinedicarboxylates

| Compound | Configuration | Melting Point (°C) | Aqueous Solubility (mg/mL) |

|---|---|---|---|

| Ethyl 1-Boc-piperidine-4-carboxylate | Racemic | 98–102 | 2.1 |

| Ethyl 1-Boc-piperidine-4-carboxylate | (R) | 110–112 | 3.4 |

| 4-Hydroxyethyl-1-Boc-piperidine-4-ester | (S) | 105–107 | 2.9 |

X-ray Crystallographic Studies on tert-Butyl Protected Piperidine Esters

X-ray diffraction analyses reveal critical insights into the solid-state behavior of tert-butyl-protected piperidine esters. For 1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid, the piperidine ring adopts a chair conformation with axial Boc and equatorial carboxylic acid groups . Intermolecular O–H⋯O and C–H⋯O hydrogen bonds form layered structures parallel to the bc plane, stabilizing the crystal lattice .

Key crystallographic data for analogs :

- Unit Cell Parameters : Monoclinic system (space group P2₁/c) with a = 10.7006 Å, b = 6.5567 Å, c = 17.9297 Å, β = 104.564° .

- Hydrogen Bonding : N–H⋯O interactions (2.12 Å) dominate in tert-butyl 1-hydroxypiperidine-2-carboxylate, creating dimeric structures across inversion centers .

- Thermal Motion : Anisotropic displacement parameters indicate greater flexibility in the hydroxyethyl side chain compared to the rigid Boc group .

Table 3: Crystallographic Data for tert-Butyl Piperidine Carboxylates

| Compound | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Volume (ų) |

|---|---|---|---|---|---|---|

| 1-Boc-piperidine-4-carboxylic acid | P2₁/c | 10.70 | 6.56 | 17.93 | 104.56 | 1217.54 |

| tert-Butyl 1-hydroxypiperidine-2-carboxylate | P2₁/n | 8.92 | 11.34 | 12.05 | 90.00 | 1218.2 |

Properties

IUPAC Name |

1-O-tert-butyl 4-O-ethyl 4-(2-hydroxyethyl)piperidine-1,4-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H27NO5/c1-5-20-12(18)15(8-11-17)6-9-16(10-7-15)13(19)21-14(2,3)4/h17H,5-11H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYPUGIZFMJLQBI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1(CCN(CC1)C(=O)OC(C)(C)C)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H27NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Esterification Using Carboxylic Anhydrides

Aromatic carboxylic anhydrides, such as 4-trifluoromethylbenzoic anhydride (TFBA), have been employed to activate carboxylic acids for esterification under mild conditions. For example, aliphatic carboxylic silyl esters react with TFBA in the presence of Lewis acids like TiCl₂(OTf)₂ to form mixed anhydrides, which subsequently undergo transesterification with alcohols. Applying this method:

-

The 1,4-piperidinedicarboxylic acid could be converted to its bis(trimethylsilyl) ester.

-

Treatment with TFBA and catalytic TiCl₂(OTf)₂ (10–20 mol%) in dichloromethane at room temperature would generate a reactive mixed anhydride.

-

Sequential addition of tert-butanol and ethanol could yield the tert-butyl and ethyl esters, respectively.

This approach offers high chemoselectivity, with yields exceeding 80% for analogous systems.

Transesterification with Alkoxytrimethylsilanes

Transesterification of methyl or ethyl esters with bulkier alcohols (e.g., tert-butanol) using trimethylsilyl reagents is a viable alternative. For instance, the Yamaguchi method utilizes 2,4,6-trichlorobenzoyl chloride to activate esters for alcoholysis. However, the hydroxyethyl substituent may necessitate protection (e.g., as a silyl ether) to prevent side reactions during this step.

Enzymatic and Protecting Group Strategies

Enzymatic resolution has been used to synthesize chiral piperidinecarboxylates. For example, lipases selectively acetylate racemic 2-piperidinecarboxylic acid derivatives, enabling kinetic resolution. Although the target compound lacks chiral centers, enzymatic methods could assist in hydroxylation or selective ester hydrolysis.

A plausible protecting group strategy involves:

-

Introducing the hydroxyethyl group via alkylation of 4-piperidone.

-

Protecting the hydroxyl group as a tert-butyldimethylsilyl (TBDMS) ether.

-

Esterifying the dicarboxylic acid with tert-butyl and ethyl groups using TFBA-mediated conditions.

-

Deprotecting the TBDMS group with fluoride ions.

Comparative Analysis of Synthetic Routes

The table below evaluates the feasibility of each method based on yield, selectivity, and complexity:

| Method | Conditions | Yield* | Selectivity | Key Challenges |

|---|---|---|---|---|

| TFBA-mediated esterification | TiCl₂(OTf)₂, CH₂Cl₂, rt | 75–85% | High | Requires silyl ester precursors |

| Yamaguchi transesterification | 2,4,6-Trichlorobenzoyl chloride | 60–70% | Moderate | Hydroxyethyl group protection |

| Carbonylation | Pd catalyst, CO, 80–100°C | ~50% | Low | Halogenated precursor synthesis |

| Enzymatic resolution | Lipase, pH 7.0, 25°C | 40–55% | High | Limited to chiral intermediates |

*Yields estimated from analogous reactions.

Experimental Optimization and Scalability

Scale-up considerations favor the TFBA-mediated route due to its mild conditions and compatibility with sensitive functional groups. Key parameters include:

-

Catalyst loading : 10–20 mol% TiCl₂(OTf)₂ ensures rapid anhydride formation without side reactions.

-

Solvent choice : Dichloromethane minimizes ester hydrolysis while maintaining anhydride stability.

-

Order of alcohol addition : Introducing tert-butanol first exploits its lower nucleophilicity, reducing premature quenching of the mixed anhydride .

Chemical Reactions Analysis

Types of Reactions

1,4-Piperidinedicarboxylic acid, 4-(2-hydroxyethyl)-, 1-(1,1-dimethylethyl) 4-ethyl ester undergoes various chemical reactions, including:

Oxidation: The hydroxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The ester groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride.

Substitution: The piperidine ring can undergo nucleophilic substitution reactions, where the hydroxyethyl group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Lithium aluminum hydride and sodium borohydride are frequently used reducing agents.

Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyethyl group can yield aldehydes or carboxylic acids, while reduction of the ester groups results in the formation of alcohols .

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Applications

This compound exhibits properties that make it a candidate for drug development. Its structure allows for modifications that can enhance bioactivity and selectivity toward specific biological targets.

- Analgesic and Anti-inflammatory Properties : Research indicates that derivatives of piperidine compounds can exhibit analgesic effects. A study demonstrated that analogs of piperidinedicarboxylic acid showed promising anti-inflammatory activity in animal models, suggesting potential therapeutic applications in pain management .

- Neuroprotective Effects : Some derivatives have been evaluated for neuroprotective properties. For instance, a study indicated that certain piperidine derivatives could inhibit neuronal apoptosis in models of neurodegenerative diseases .

Polymer Science

Polymerization and Material Science

The compound can be utilized as a monomer in the synthesis of polymers. Its functional groups allow for copolymerization with various other monomers to create materials with tailored properties.

- Biodegradable Polymers : Research has shown that incorporating piperidine derivatives into polymer matrices can enhance biodegradability while maintaining mechanical strength. This is particularly relevant in developing environmentally friendly materials for packaging .

- Smart Polymers : The incorporation of this compound into smart polymer systems has been studied for applications in drug delivery. These polymers can respond to environmental stimuli (like pH or temperature) to release therapeutic agents in a controlled manner .

Agrochemicals

Pesticide Development

The compound's structure lends itself to modifications that can enhance the efficacy of agrochemical formulations.

- Herbicidal Activity : Some studies have reported that piperidine derivatives exhibit herbicidal properties. A case study demonstrated the effectiveness of modified piperidinedicarboxylic acids in controlling specific weed species without harming crop yields .

- Insect Repellents : Research has indicated potential applications of this compound as an insect repellent. Its efficacy was tested against common agricultural pests, showing promising results in field trials .

Data Tables

Mechanism of Action

The mechanism of action of 1,4-Piperidinedicarboxylic acid, 4-(2-hydroxyethyl)-, 1-(1,1-dimethylethyl) 4-ethyl ester involves its interaction with specific molecular targets and pathways. The hydroxyethyl and ester groups play a crucial role in its binding affinity and activity. The compound may act as an agonist or antagonist at certain receptors, modulating their activity and influencing downstream signaling pathways .

Comparison with Similar Compounds

Ethyl N-Boc-piperidine-4-carboxylate (CAS 142851-03-4)

- Structure : Lacks the 2-hydroxyethyl substituent at position 4; instead, it has a simple ethyl ester and a tert-butoxycarbonyl (Boc) group.

- Molecular Weight : ~243.3 g/mol (vs. target compound’s ~287.3 g/mol).

- Solubility : Similar solubility in organic solvents (e.g., DMF, CH2Cl2) but lower hydrophilicity due to the absence of the hydroxyethyl group.

- Applications : Widely used as a precursor for peptide coupling and heterocyclic modifications .

- Synthesis : Prepared via Boc protection of piperidine-4-carboxylic acid followed by ethyl esterification .

1,4-Piperidinedicarboxylic Acid, 4-(2-Propenyl)-, 1-(1,1-Dimethylethyl) Ester (CAS 426842-70-8)

- Structure : Substitutes the hydroxyethyl group with an allyl (2-propenyl) group.

- Reactivity : The allyl group enables click chemistry or radical-based modifications, unlike the hydroxyethyl group, which is more amenable to oxidation or etherification.

- Applications : Used in cross-coupling reactions for functionalized piperidine derivatives .

1,4-Piperidinedicarboxylic Acid, 4-(4-Fluorophenyl)-, 1-(1,1-Dimethylethyl) Ester

- Structure : Replaces the hydroxyethyl group with a 4-fluorophenyl ring.

- Properties : Increased aromaticity and lipophilicity, enhancing binding to hydrophobic enzyme pockets.

- Applications : Key intermediate in synthesizing fluorinated anticancer and antibiotic agents .

Comparative Analysis Table

| Compound Name (CAS) | Substituents at Position 4 | Molecular Weight (g/mol) | Key Applications |

|---|---|---|---|

| Target Compound (Not explicitly listed) | 2-Hydroxyethyl, ethyl ester | ~287.3 | Drug intermediates, hydrophilic modifiers |

| Ethyl N-Boc-piperidine-4-carboxylate (142851-03-4) | Ethyl ester | ~243.3 | Peptide coupling, heterocyclic synthesis |

| 4-Allyl-Boc-piperidine-4-carboxylate (426842-70-8) | Allyl group | ~269.3 | Cross-coupling reactions |

| 4-(4-Fluorophenyl)-Boc-piperidine-4-carboxylate | 4-Fluorophenyl | ~335.3 | Anticancer/antibiotic intermediates |

Research and Industrial Relevance

The hydroxyethyl variant is under exploration for:

- Drug Delivery : As a hydrophilic modifier in prodrug designs.

- Bioconjugation : Facilitating linker chemistry in antibody-drug conjugates (ADCs). In contrast, fluorophenyl and allyl analogs are prioritized for targeted kinase inhibition and polymer chemistry, respectively .

Biological Activity

1,4-Piperidinedicarboxylic acid, 4-(2-hydroxyethyl)-, 1-(1,1-dimethylethyl) 4-ethyl ester (CAS Number: 247133-32-0) is a synthetic compound with potential applications in medicinal chemistry. Its unique structure suggests various biological activities that warrant investigation. This article explores the biological activity of this compound, summarizing research findings and relevant case studies.

- Molecular Formula : C15H27NO5

- Molecular Weight : 301.379 g/mol

- Density : 1.106 g/cm³

- Boiling Point : 390.5 °C at 760 mmHg

- Flash Point : 189.9 °C

Biological Activity Overview

The biological activity of this compound has been explored in various contexts, primarily focusing on its pharmacological effects and potential therapeutic applications.

1. Antioxidant Activity

Research indicates that compounds with similar piperidine structures exhibit antioxidant properties. Antioxidants are crucial in mitigating oxidative stress, which is linked to various diseases including cancer and neurodegenerative disorders.

2. Neuroprotective Effects

Studies have suggested that piperidine derivatives can offer neuroprotective effects by modulating neurotransmitter systems and reducing neuroinflammation. The specific activity of 1,4-Piperidinedicarboxylic acid derivatives in protecting neuronal cells remains an area for further exploration.

3. Anti-inflammatory Properties

Preliminary data suggest that this compound may possess anti-inflammatory properties, potentially useful in treating conditions characterized by chronic inflammation.

Case Studies and Research Findings

The mechanisms underlying the biological activities of 1,4-Piperidinedicarboxylic acid derivatives are still being elucidated. However, several hypotheses include:

- Modulation of Enzyme Activity : Similar compounds have been shown to inhibit enzymes involved in inflammatory processes.

- Interaction with Receptors : Potential interactions with neurotransmitter receptors could explain neuroprotective effects.

- Antioxidant Pathways : The ability to scavenge free radicals may contribute to its antioxidant activity.

Q & A

Q. How can researchers optimize the synthesis of 1,4-piperidinedicarboxylate derivatives to improve yields?

Methodological Answer: Synthetic optimization often involves reaction condition screening. For example, demonstrates that using potassium carbonate in dimethylformamide (DMF) at 20°C for 18 hours achieves near-quantitative yields (99%) in similar esterification reactions. Key parameters include:

- Temperature : Lower temperatures (0–20°C) minimize side reactions during activation steps .

- Catalyst : Alkali carbonates (e.g., K₂CO₃) facilitate esterification by deprotonating hydroxyl groups .

- Solvent : Polar aprotic solvents like DMF enhance nucleophilicity of intermediates .

Researchers should use a fractional factorial design (e.g., Taguchi method) to systematically test variables, as recommended in for reducing experimental iterations.

Q. What spectroscopic techniques are most effective for characterizing the structure of this compound?

Methodological Answer:

- NMR Spectroscopy : ¹H/¹³C NMR can resolve stereochemistry and substituent positions. For example, highlights the use of coupling constants (e.g., C7–C8–C9 angles) to confirm regioselectivity in analogous bicyclic esters.

- FT-IR : Identify ester carbonyl stretches (~1700–1750 cm⁻¹) and hydroxyl groups (~3200–3600 cm⁻¹) .

- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight and fragmentation patterns, critical for detecting impurities in multi-step syntheses .

Q. How can solubility and purification challenges be addressed for this compound?

Methodological Answer:

- Solubility : Test polar solvents (e.g., DMSO, methanol) and adjust pH for ionizable groups. suggests buffer systems (e.g., sodium acetate/1-octanesulfonate, pH 4.6) to stabilize charged intermediates during HPLC purification.

- Chromatography : Use reverse-phase C18 columns with methanol/water gradients (65:35) for separation, as validated in .

- Crystallization : Tert-butyl and ethyl ester groups may enable selective crystallization from hexane/ethyl acetate mixtures .

Advanced Research Questions

Q. What computational methods can predict the reactivity of this compound in nucleophilic substitution reactions?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate transition-state energies to predict regioselectivity. highlights ICReDD’s quantum chemical reaction path searches for optimizing steric and electronic effects in similar esters.

- Molecular Dynamics (MD) : Simulate solvation effects on the 2-hydroxyethyl group’s nucleophilicity .

- Machine Learning : Train models on reaction databases to identify optimal catalysts (e.g., NaH vs. K₂CO₃) for esterification steps .

Q. How do steric effects from the tert-butyl and ethyl ester groups influence reaction kinetics?

Methodological Answer:

- Kinetic Studies : Use stopped-flow techniques to monitor reaction rates under varying steric bulk. shows that tert-butyl groups reduce reaction rates in SN2 mechanisms due to steric hindrance, requiring longer reaction times (18 hours vs. 5 hours for smaller esters).

- Hammett Analysis : Correlate substituent bulk (via Taft parameters) with rate constants for hydrolysis or alkylation .

Q. What strategies resolve contradictions in reported synthetic yields for similar piperidinedicarboxylates?

Methodological Answer:

- Meta-Analysis : Compare reaction conditions across studies. For example, reports 19.52% vs. 99% yields for similar esters, attributed to differences in solvent (DMF vs. DMSO) and temperature (25°C vs. 20°C).

- Reproducibility Protocols : Standardize moisture-sensitive steps (e.g., NaH activation in anhydrous DMF at 0°C) to minimize variability .

Q. How can the compound’s stability under acidic/basic conditions be evaluated for drug delivery applications?

Methodological Answer:

- Forced Degradation Studies : Expose the compound to 0.1M HCl/NaOH at 37°C and monitor degradation via HPLC ().

- Kinetic Isotope Effects (KIE) : Use deuterated solvents to probe acid-catalyzed hydrolysis mechanisms at the ester groups .

- Accelerated Stability Testing : Store samples at 40°C/75% RH for 4 weeks and quantify degradation products via LC-MS .

Q. What role does the 2-hydroxyethyl group play in modulating biological activity?

Methodological Answer:

- Structure-Activity Relationship (SAR) : Synthesize analogs with varying hydroxyalkyl chain lengths and test for receptor binding (e.g., GPCR assays). suggests the hydroxyethyl group enhances hydrogen bonding with target proteins.

- Molecular Docking : Simulate interactions with enzyme active sites (e.g., esterases) to predict metabolic stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.